molecular formula C16H27S+ B14358102 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium CAS No. 92599-99-0

2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium

Cat. No.: B14358102
CAS No.: 92599-99-0
M. Wt: 251.5 g/mol
InChI Key: MJGYWTGZCQXMJA-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiepin ring, which is a seven-membered ring containing a sulfur atom, and is substituted with tert-butyl and methyl groups. The presence of these bulky substituents can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium typically involves the following steps:

    Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions. Common reagents for these reactions include tert-butyl chloride and methyl iodide, often in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Quaternization: The final step involves the quaternization of the thiepin ring to form the 1-ium ion. This can be achieved using methyl iodide or other alkylating agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form thiols or thioethers.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions, particularly under acidic or basic conditions. Reagents like halogens or alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted thiepin derivatives.

Scientific Research Applications

2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant to stabilize lubricant oils.

    2,7-Di-tert-butyl-9,9-dimethylxanthene: Utilized as a building block in organic synthesis.

Uniqueness

2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium stands out due to its thiepin ring structure, which imparts unique chemical and biological properties

Properties

CAS No.

92599-99-0

Molecular Formula

C16H27S+

Molecular Weight

251.5 g/mol

IUPAC Name

2,7-ditert-butyl-4,5-dimethyl-4H-thiepin-1-ium

InChI

InChI=1S/C16H27S/c1-11-9-13(15(3,4)5)17-14(10-12(11)2)16(6,7)8/h9-11H,1-8H3/q+1

InChI Key

MJGYWTGZCQXMJA-UHFFFAOYSA-N

Canonical SMILES

CC1C=C([S+]=C(C=C1C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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